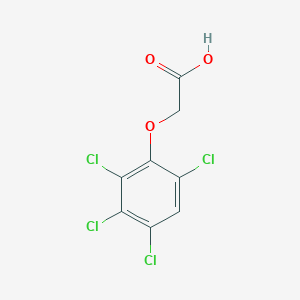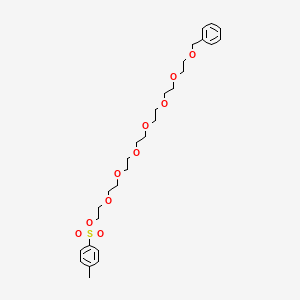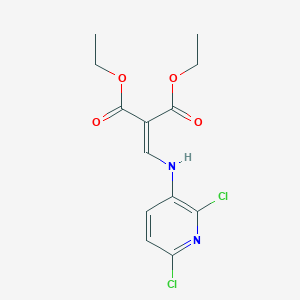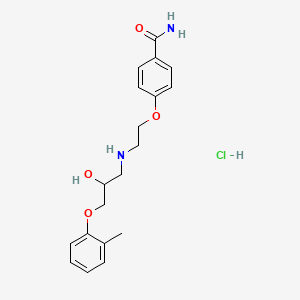![molecular formula C18H20ClNO B11938857 3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)
3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride is a complex organic compound that belongs to the class of benzoxepins Benzoxepins are known for their unique chemical structures and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride typically involves a multi-step process. One common approach starts with the preparation of the benzoxepin core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The resulting intermediate is then subjected to further functionalization to introduce the trideuteriomethyl group and the propan-1-amine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
作用機序
The mechanism of action of 3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
Xylarinols A and B: These are 2-benzoxepin derivatives with similar structural features.
Dibenzo[b,e]oxepin-11(6H)-one: Another benzoxepin derivative with antimicrobial properties.
Uniqueness
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride is unique due to its specific functional groups and deuterium labeling, which can enhance its stability and bioavailability
特性
分子式 |
C18H20ClNO |
|---|---|
分子量 |
304.8 g/mol |
IUPAC名 |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;/i1D3; |
InChIキー |
GNPPEZGJRSOKRE-XUNJSTFTSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl |
正規SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)







![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)





